molecular formula C9H12BrN B183233 N-Ethyl-4-bromobenzylamine CAS No. 856795-95-4

N-Ethyl-4-bromobenzylamine

Cat. No. B183233
M. Wt: 214.1 g/mol
InChI Key: RVGAYUIZZCACIV-UHFFFAOYSA-N
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Description

N-Ethyl-4-bromobenzylamine, also known as p-bromobenzylamine, is an aryl bromide . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of N-Ethyl-4-bromobenzylamine is represented by the formula C9H12BrN . The InChI key for this compound is RVGAYUIZZCACIV-UHFFFAOYSA-N .


Chemical Reactions Analysis

The selective formation of nitrile or imine from N-Ethyl-4-bromobenzylamine in the presence of red copper has been reported . Additionally, the formal [4+4] reaction of N-Ethyl-4-bromobenzylamine to form 2,6,9-triazabicyclo [3.3.1]nonane derivatives has been investigated .


Physical And Chemical Properties Analysis

N-Ethyl-4-bromobenzylamine is a liquid at room temperature . It has a molecular weight of 214.1 . The compound should be stored in a dark place, in an inert atmosphere, at 2-8°C .

Scientific Research Applications

Application

N-Ethyl-4-bromobenzylamine has been used in the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives . These derivatives have been studied for their potential as antimicrobial and antiproliferative agents .

Method of Application

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method . They were also tested for anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results

The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity . Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against the breast cancer cell line . Furthermore, the molecular docking study demonstrated that compounds d1, d2, d3, d6, and d7 displayed good docking score within the binding pocket of the selected PDB ID (1JIJ, 4WMZ, and 3ERT) and have the potential to be used as lead compounds for rational drug designing .

Organic Synthesis

Application

N-Ethyl-4-bromobenzylamine is used as a building block in organic synthesis . It can be used to synthesize a variety of chemical compounds, including those with potential pharmaceutical applications .

Method of Application

The specific methods of application can vary widely depending on the desired end product. Typically, N-Ethyl-4-bromobenzylamine would be reacted with other reagents under controlled conditions to form the desired compound .

Results

The results of these reactions would depend on the specific reaction conditions and reagents used. The synthesized compounds could then be analyzed and tested for their properties and potential applications .

Synthesis of 2,6,9-triazabicyclo [3.3.1]nonane Derivatives

Application

4-Bromobenzylamine, a compound similar to N-Ethyl-4-bromobenzylamine, has been used in the formal [4+4] reaction to form 2,6,9-triazabicyclo [3.3.1]nonane derivatives .

Method of Application

The specific methods of application can vary widely depending on the desired end product. Typically, 4-Bromobenzylamine would be reacted with other reagents under controlled conditions to form the desired compound .

Results

The results of these reactions would depend on the specific reaction conditions and reagents used. The synthesized compounds could then be analyzed and tested for their properties and potential applications .

Synthesis of Various Aryls

Application

N-Ethyl-4-bromobenzylamine is used as a building block in the synthesis of various aryls . Aryls are important in the field of organic chemistry and have numerous applications, including in the synthesis of pharmaceuticals and dyes .

Method of Application

The specific methods of application can vary widely depending on the desired end product. Typically, N-Ethyl-4-bromobenzylamine would be reacted with other reagents under controlled conditions to form the desired aryl compound .

Results

The results of these reactions would depend on the specific reaction conditions and reagents used. The synthesized aryl compounds could then be analyzed and tested for their properties and potential applications .

Synthesis of Neurotoxin DSP4

Application

A compound similar to N-Ethyl-4-bromobenzylamine, N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine hydrochloride (DSP4), is a selective neurotoxin for the locus coeruleus noradrenergic system in the rodent and bird brain .

Method of Application

DSP4 readily passes the blood–brain barrier and cyclizes to a reactive aziridinium derivative that is accumulated into the noradrenergic nerve terminals via the noradrenaline transporter . DSP4 is also an irreversible inhibitor of this transporter .

Results

Within the nerve terminals, the aziridinium derivative reacts with unknown vital cellular components, destroying the terminals . This is characterized by a rapid and long-lasting loss of noradrenaline and a slower decrease in the dopamine-β-hydroxylase enzyme activity and immunoreactivity in the regions innervated from locus coeruleus .

Safety And Hazards

N-Ethyl-4-bromobenzylamine is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

properties

IUPAC Name

N-[(4-bromophenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGAYUIZZCACIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405874
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Ethyl-4-bromobenzylamine

CAS RN

856795-95-4
Record name N-ETHYL-4-BROMOBENZYLAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the procedure outlined for Example 488, 1-bromo-4-(bromomethyl)benzene (2.0 g, 8.0 mmol) was reacted with ethanamine (720 mg, 16 mmol) to afford the desired product (1.3 g, 75%) as a brown solid: ESI MS m/z 215 [C9H12BrN+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
Yield
75%

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